molecular formula C28H23N3O4S B11223740 N-[2-(benzylcarbamoyl)phenyl]-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

N-[2-(benzylcarbamoyl)phenyl]-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11223740
M. Wt: 497.6 g/mol
InChI Key: JWGQBMNJJHGDPO-UHFFFAOYSA-N
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Description

N-[2-(benzylcarbamoyl)phenyl]-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of dibenzo[c,e][1,2]thiazine derivatives. This compound is known for its unique chemical structure, which includes a thiazine ring fused with benzene rings and various functional groups. It has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzylcarbamoyl)phenyl]-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazine Ring: The initial step involves the formation of the thiazine ring through a cyclization reaction. This can be achieved by reacting appropriate precursors such as 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of Functional Groups: Subsequent steps involve the introduction of functional groups such as the benzylcarbamoyl and carboxamide groups. This can be done through nucleophilic substitution reactions using reagents like benzyl isocyanate and appropriate carboxylic acid derivatives.

    Oxidation: The final step involves the oxidation of the thiazine ring to introduce the 5,5-dioxide functionality. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzylcarbamoyl)phenyl]-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thiazine ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups on the benzene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Benzyl isocyanate, carboxylic acid derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or acyl groups.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex organic molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound shows promise as a therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activities.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(benzylcarbamoyl)phenyl]-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-[2-(benzylcarbamoyl)phenyl]-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C28H23N3O4S

Molecular Weight

497.6 g/mol

IUPAC Name

N-[2-(benzylcarbamoyl)phenyl]-6-methyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C28H23N3O4S/c1-31-25-16-15-20(17-23(25)21-11-6-8-14-26(21)36(31,34)35)27(32)30-24-13-7-5-12-22(24)28(33)29-18-19-9-3-2-4-10-19/h2-17H,18H2,1H3,(H,29,33)(H,30,32)

InChI Key

JWGQBMNJJHGDPO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)NCC4=CC=CC=C4)C5=CC=CC=C5S1(=O)=O

Origin of Product

United States

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